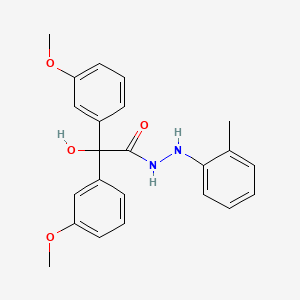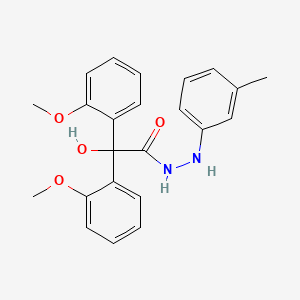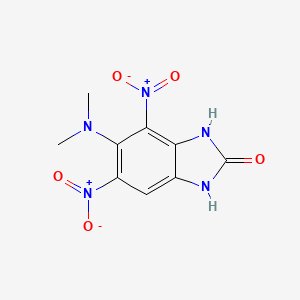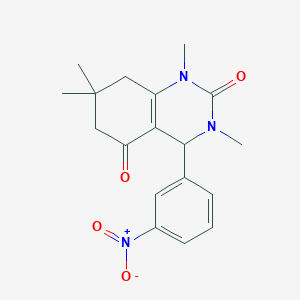![molecular formula C25H32N4O3 B3874585 N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide](/img/structure/B3874585.png)
N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide
Übersicht
Beschreibung
N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide, also known as BMS-986177, is a novel small molecule drug that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This drug has shown promising results in preclinical studies and is currently in the clinical trial phase.
Wirkmechanismus
N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide is a selective inhibitor of BRD4, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific regions of the genome. By inhibiting the activity of BRD4, N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide can block the expression of genes that are involved in the growth and survival of tumor cells, as well as the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer, N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been shown to inhibit the growth of a wide range of tumor cell lines, including those that are resistant to chemotherapy and targeted therapies. In inflammation and autoimmune disorders, N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide is its selectivity for BRD4, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to inhibit the growth of a wide range of tumor cell lines, including those that are resistant to chemotherapy and targeted therapies. However, one of the limitations of N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide is its poor solubility, which can make it difficult to formulate for clinical use. Another limitation is the lack of data on its safety and efficacy in humans, as it is still in the clinical trial phase.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide. One direction is to optimize its formulation and dosing regimen for clinical use. Another direction is to investigate its potential therapeutic effects in other diseases, such as neurological disorders and viral infections. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Finally, the development of combination therapies that target multiple pathways involved in disease pathogenesis may enhance the therapeutic efficacy of N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been extensively studied in preclinical models for its potential therapeutic effects in various diseases. In cancer, N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been shown to inhibit the growth of tumor cells by blocking the activity of a protein called bromodomain-containing protein 4 (BRD4), which plays a key role in the regulation of gene expression. In inflammation and autoimmune disorders, N-[2-(4-benzoyl-1-piperazinyl)ethyl]-N'-(4-butylphenyl)ethanediamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-butylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-2-3-7-20-10-12-22(13-11-20)27-24(31)23(30)26-14-15-28-16-18-29(19-17-28)25(32)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-19H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJAITDTBKCYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3874518.png)
![[4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3874526.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3874534.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874546.png)
![8-(1-azepanyl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874550.png)

![8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B3874571.png)
![N-(3-hydroxypropyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B3874573.png)

![N-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1-phenyl-2-propanamine](/img/structure/B3874594.png)